molecular formula C11H17N B1274537 (2-Phenylethyl)propylamine CAS No. 27906-91-8

(2-Phenylethyl)propylamine

Cat. No. B1274537
CAS RN: 27906-91-8
M. Wt: 163.26 g/mol
InChI Key: IIIRPZWDICEMGU-UHFFFAOYSA-N
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Patent
US04642378

Procedure details

25.3 g of phenethanol (available commercially from, e.g., Aldrich Chemical Co.) is added to 41 g of p-toluenesulfonyl chloride in 200 ml of pyridine at 0° C. and allowed to stand for 24 h. Water is added, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with 5% HCl, water, and brine, dried over Na2SO4, and evaporated to a residue. The resulting tosyloxyethylbenzene is then stirred with 12.2 g of n-propylamine in 100 ml of DMF at 65° C. for one hour. The solution is diluted with water and acidified with HCl. The mixture is then washed with Et2O, basified with NH4OH, and extracted with ethyl acetate. Evaporation of the solvent (after drying over Na2SO4) produces N-propyl-N-phenethylamine (HNR1R2).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8]O)=[CH:5][CH:6]=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.O.[N:22]1C=C[CH:25]=[CH:24][CH:23]=1>>[CH2:23]([NH:22][CH2:8][CH2:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
C=1C=CC(=CC1)CCO
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
200 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting tosyloxyethylbenzene is then stirred with 12.2 g of n-propylamine in 100 ml of DMF at 65° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with 5% HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
ADDITION
Type
ADDITION
Details
The solution is diluted with water
WASH
Type
WASH
Details
The mixture is then washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent (after drying over Na2SO4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.